molecular formula C9H14Ge B167719 Trimethylphenylgermanium CAS No. 1626-00-2

Trimethylphenylgermanium

Cat. No. B167719
CAS RN: 1626-00-2
M. Wt: 194.84 g/mol
InChI Key: NSXUUYLQZUABBS-UHFFFAOYSA-N
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Description

Trimethylphenylgermanium is a chemical compound with the formula C9H14Ge. It is a molecular structure that can be represented using a 2D or 3D model .


Molecular Structure Analysis

The molecular structure of Trimethylphenylgermanium can be analyzed using various tools such as MolView , which consists of a structural formula editor and a 3D model viewer. Once a molecule is drawn, it can be converted into a 3D model for viewing .


Chemical Reactions Analysis

The analysis of chemical reactions used in current medicinal chemistry reveals that none of the most frequently used synthetic reactions were discovered within the past 20 years . This suggests an inherent high bar of impact for new synthetic reactions in drug discovery .


Physical And Chemical Properties Analysis

The physical and chemical properties of Trimethylphenylgermanium can be analyzed using various techniques. For example, melting point analysis can be used to identify relatively pure samples . Other properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials .

Scientific Research Applications

  • Analytical Reagent in Mass Spectrometry

    • Trimethylgermanium cations (Me3Ge+) form stable adducts with organic neutrals containing N, O, or S in the gas phase. These adducts are more stable than those formed from trimethylsilyl cations, making Me3Ge+ a valuable analytical reagent in chemical ionization mass spectrometry (Trenerry & Bowie, 1981).
  • Latent Fluorophores in Biological Research

    • A new class of latent fluorophores, based on the trimethyl lock, provides a significant advantage in biological research. These fluorophores, like the diacetyl version, remain stable in biological environments but rapidly yield fluorescent markers upon hydrolysis by specific enzymes, useful for probing biological systems (Chandran, Dickson, & Raines, 2005).
  • Organogermanium (IV) Complexes in Microbiology

    • Organogermanium (IV) complexes, derived from trimethylgermanium(IV) chloride, exhibit significant antimicrobial activity against pathogenic fungal and bacterial strains. These studies suggest potential applications in microbiology and as antiandrogen agents without affecting the normal physiology of tested organisms (Swami & Singh, 2008).
  • Chemical Synthesis and Catalysis

    • Trimethylgermanium enolates, produced from lithium enolates and trimethylgermanium halides, show potential in chemical synthesis. They undergo rapid aldol condensation with benzaldehyde, yielding specific stereoisomers. This process is significant for organic synthesis and potentially for catalysis (Yamamoto & Yamada, 1988).
  • Environmental Monitoring

    • A method for the direct determination of trimethylgermanium chloride in water demonstrates the application of trimethylgermanium compounds in environmental monitoring. This method uses on-column capillary gas chromatography, indicating its relevance in detecting and analyzing environmental pollutants (Jiang & Adams, 1997).
  • Radical Chemistry in Organic Synthesis

    • The light-induced addition of trimethylgermanium hydride to fluoroethylenes, interpreted as a radical chain reaction, has implications in organic synthesis. Understanding the mechanism can aid in the development of new synthetic pathways and materials (Winton & Tedder, 1976).
  • Electrode Measurement in Biochemistry

    • Trimethylphenylaminoniuin-selective electrodes have been used in serum antibody measurements, indicating the application of related compounds in biochemical assays and immunological studies (D'Orazio & Rechnitz, 1979).
  • Vibrational Spectroscopy and Structure Analysis

    • Studies on the infrared and Raman spectra of trimethylgermylazide contribute to our understanding of the structure and bonding in organogermanes. This knowledge is crucial for the development of new materials and in the field of spectroscopy (Durig, Jalilian, Sullivan, & Turner, 1981).
  • Molecular Release Mechanism in Pharmacology

    • The trimethyl lock mechanism, utilized in o-hydroxydihydrocinnamic acid derivatives, is significant in the controlled release of drugs and molecules in chemistry, biology, and pharmacology. This mechanism can trigger the release of molecules in response to specific chemical reactions (Levine & Raines, 2012).

properties

IUPAC Name

trimethyl(phenyl)germane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14Ge/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSXUUYLQZUABBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Ge](C)(C)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14Ge
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50167410
Record name Trimethylphenylgermanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethylphenylgermanium

CAS RN

1626-00-2
Record name Trimethylphenylgermanium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001626002
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethylphenylgermanium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50167410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Phenyltrimethylgermane
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
RH Fish, HG Kuivila - The Journal of Organic Chemistry, 1966 - ACS Publications
… Preparation of Trimethylphenylgermanium.—To 0.372 mole of methylmagnesium bromide in … To 7.6 g (0.039 mole) trimethylphenylgermanium dissolved in 15 ml of ethyl bromide was …
Number of citations: 29 pubs.acs.org
SM Moerlein - Journal of the Chemical Society, Perkin Transactions 1, 1985 - pubs.rsc.org
… of trimethylphenylgermanium in methanol is illustrated in Figure 2. Also shown in this figure are the relative dichloramine-T/ trimethylphenylgermanium molarities. High radioiodination …
Number of citations: 24 pubs.rsc.org
J Réffy, T Veszprémi, J Nagy - Periodica Polytechnica Chemical …, 1976 - pp.bme.hu
… Undoubtedly, however, the ultraviolet spectrum of trimethylphenylgermanium cannot be described with the hyperconjugative effect of the methyl groups alone or with an inductive effect, …
Number of citations: 5 pp.bme.hu
J Nagy, J Réffy - Journal of Organometallic Chemistry, 1970 - Elsevier
… In contrast, the UV spectra of trimethylphenylgermanium, and of trimethylphenyltin exhibit maxima at shorter wavelengths than those for trimethylphenylsilane (hypsochromic shift) (see …
Number of citations: 0 www.sciencedirect.com
RH FISH - 1965 - search.proquest.com
Background The addition of organotin hydrides to nonconjugated dienes was studied by Neumann and co-workers. The double bonds of these dienes react independently, Eq.(4). …
Number of citations: 3 search.proquest.com

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